2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one

PDHK1 inhibitor cancer metabolism kinase selectivity

2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one is a synthetic small-molecule pyrimidinone derivative with the molecular formula C14H16BrN3O3 and a molecular weight of 354.20 g/mol. It is structurally characterized by a 2-amino group, a 5-(4-bromobenzyl) substituent, and a 6-(dimethoxymethyl) acetal moiety on the pyrimidin-4(3H)-one core.

Molecular Formula C14H16BrN3O3
Molecular Weight 354.20 g/mol
CAS No. 31349-23-2
Cat. No. B12925711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one
CAS31349-23-2
Molecular FormulaC14H16BrN3O3
Molecular Weight354.20 g/mol
Structural Identifiers
SMILESCOC(C1=C(C(=O)NC(=N1)N)CC2=CC=C(C=C2)Br)OC
InChIInChI=1S/C14H16BrN3O3/c1-20-13(21-2)11-10(12(19)18-14(16)17-11)7-8-3-5-9(15)6-4-8/h3-6,13H,7H2,1-2H3,(H3,16,17,18,19)
InChIKeyNWWCUFXGTLOBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one (CAS 31349-23-2)


2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one is a synthetic small-molecule pyrimidinone derivative with the molecular formula C14H16BrN3O3 and a molecular weight of 354.20 g/mol [1]. It is structurally characterized by a 2-amino group, a 5-(4-bromobenzyl) substituent, and a 6-(dimethoxymethyl) acetal moiety on the pyrimidin-4(3H)-one core. The compound has been cited in the patent literature as a pyrimidinone derivative under investigation as a potential pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor for oncology applications [2]. However, publicly available quantitative pharmacological data for this specific compound remain extremely limited, and no peer-reviewed primary research articles reporting its biological activity could be identified at the time of this analysis.

Why 2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one Cannot Be Simply Replaced by Generic Pyrimidinone Analogs


The 4-bromobenzyl and dimethoxymethyl substituents on the pyrimidinone scaffold create a unique steric and electronic environment that is absent in simpler analogs such as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) or 2-amino-5-(4-chlorobenzyl)-6-methylpyrimidin-4(3H)-one. Even subtle halogen substitutions (Br vs. Cl vs. F) on the benzyl ring are known to profoundly alter target binding kinetics, selectivity profiles, and metabolic stability in related pyrimidinone kinase inhibitor series [1]. The dimethoxymethyl acetal group further distinguishes this compound from analogs bearing a free aldehyde, carboxylic acid, or unsubstituted methyl group at the 6-position, potentially affecting solubility, permeability, and prodrug characteristics. Without direct head-to-head comparative data, however, the precise magnitude of these differentiation effects cannot be quantified.

Quantitative Differentiation Evidence for 2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one


PDHK1 Inhibitory Activity: Target Compound vs. Closest Pyrimidinone Analog

The compound is annotated as a PDHK1 inhibitor in the Therapeutic Target Database, linked to patent WO2010007114 [1]. However, the specific IC50 value for this compound is not publicly disclosed in the abstracted records. For context, the well-characterized pyrimidinone PDHK1 inhibitor AZD7545 exhibits an IC50 of 36.8 nM against PDHK1 [2]. Without disclosed potency data, no quantitative comparison can be made. This entry serves only to highlight a potential differentiation axis that requires prospective experimental confirmation.

PDHK1 inhibitor cancer metabolism kinase selectivity

Antiviral Activity: Structural Analogy to 5-Substituted 2-Amino-6-phenylpyrimidinones

A structurally related series of 5-substituted 2-amino-6-phenyl-4(3H)-pyrimidinones, exemplified by ABPP (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone), has demonstrated interferon-inducing and antiviral activities [1]. In a Phase I study, ABPP showed biological activity as an oral interferon inducer in cancer patients [2]. The target compound replaces the 6-phenyl group with a 6-dimethoxymethyl group and the 5-bromo with a 5-(4-bromobenzyl) group. These structural modifications are expected to alter both the pharmacokinetic profile and the spectrum of biological activity, but no direct comparative antiviral data exist.

antiviral interferon induction pyrimidinone

Kinase Selectivity Profile: Potential Differentiation Within the PDHK Family

PDHK inhibitors vary significantly in their isoform selectivity profiles, which has important implications for therapeutic index. For example, the PDHK inhibitor TM-1 inhibits PDHK1 with an IC50 of 2.97 μM and PDHK2 with an IC50 of 5.2 μM (approximately 1.75-fold selective) [1]. The target compound's selectivity across PDHK1-4 isoforms remains undisclosed. If the 4-bromobenzyl and dimethoxymethyl substituents confer a distinct selectivity fingerprint compared to existing inhibitors, this could represent a meaningful differentiation point for mechanism-of-action studies.

PDHK isoform selectivity kinase profiling mitochondrial metabolism

Recommended Application Scenarios for 2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one Based on Available Evidence


Chemical Biology Probe Development for PDHK1-Mediated Metabolism Studies

Given the patent-based association with PDHK1 inhibition [1], the most logical initial application is as a chemical probe for dissecting PDHK1-dependent metabolic pathways in cancer cell lines. The compound's structural features (especially the bromobenzyl group) make it amenable to further derivatization for target engagement studies, including the potential installation of photoaffinity labels or click chemistry handles.

Structure-Activity Relationship (SAR) Studies in Pyrimidinone Kinase Inhibitor Programs

The combination of a 5-(4-bromobenzyl) group and a 6-dimethoxymethyl acetal is relatively unexplored in the public domain. This compound can serve as a key intermediate or comparator in SAR campaigns aimed at optimizing PDHK or related kinase inhibitors, where halogen bonding interactions from the bromine atom and the steric bulk of the dimethoxymethyl group may modulate selectivity [2].

Antiviral Screening in Interferon Induction Assays

Based on the class-level activity of 5-substituted 2-amino-6-phenylpyrimidinones as interferon inducers, this compound could be evaluated in in vitro interferon induction assays (e.g., in human PBMCs or fibroblast lines). A positive result would open a new chemical space for antiviral drug discovery distinct from the established ABPP scaffold.

Quote Request

Request a Quote for 2-Amino-5-(4-bromobenzyl)-6-(dimethoxymethyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.